

Ertapenem's efficacy compared to piperacillin-tazobactam in clinical trials

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Ertapenem vs. Piperacillin-Tazobactam: A Comparative Efficacy Guide

This guide provides a detailed comparison of the clinical efficacy of ertapenem and piperacillin-tazobactam, two broad-spectrum antibacterial agents, based on data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two antimicrobial therapies.

Efficacy Data Summary

The following tables summarize the quantitative efficacy data from comparative clinical trials of ertapenem and piperacillin-tazobactam across various infectious disease indications.

Complicated Intra-Abdominal Infections (cIAI)

Clinical Trial / Meta-analysis	Patient Population	Ertapenem Clinical Cure Rate	Piperacillin-Tazobactam Clinical Cure Rate	Key Findings
Solomkin et al. (Phase III)[1][2]	Modified Intent-to-Treat	79.3% (245/311)	76.2% (232/304)	Ertapenem was equivalent to piperacillin-tazobactam.
Solomkin et al. (Phase III)[2]	Microbiologically Evaluable	86.7% (176/203)	81.2% (157/193)	Ertapenem demonstrated consistently higher response rates in more difficult-to-treat infections.[1]
OASIS Study[3][4]	Clinically & Microbiologically Evaluable	90% (107/119)	94% (107/114)	Both drugs were found to be comparably safe and effective.
Meta-analysis (4 studies)[5]	Mild to Moderate cIAI	89.6% (in one cited study)	86.2% (in one cited study)	No significant difference in clinical effectiveness was observed between the two drugs.[5][6]

Diabetic Foot Infections (DFI)

Clinical Trial	Patient Population	Ertapenem Clinical Cure Rate	Piperacillin-Tazobactam Clinical Cure Rate	Key Findings
SIDESTEP Trial[7][8]	Evaluable Patients	94% (212/226)	92% (201/219)	Clinical and microbiological outcomes for ertapenem were equivalent to those for piperacillin-tazobactam.[7]
Phase 3 Trial (China)[9][10]	Clinically Evaluable	93.6% (205/219)	97.3% (218/224)	Ertapenem was non-inferior to piperacillin-tazobactam, but showed a lower clinical resolution rate in severe DFIs.[9][10]

Complicated Urinary Tract Infections (cUTI)

Clinical Trial	Patient Population	Ertapenem Outcome	Piperacillin-Tazobactam Outcome	Key Findings
Retrospective Study[11]	cUTIs caused by ESBL-producing organisms	Urine cultures negative for initial uropathogen after 48h	Urine cultures negative for initial uropathogen after 48h	Both antibiotics were effective, but a higher frequency of superinfection was noted in the ertapenem group.[11]
Randomized Controlled Trial[12]	Pyelonephritis or cUTIs with ESBL-producing E. coli	97% clinical success	94% clinical success	Suggests non-inferiority between the two treatments for these specific infections.[12]

Experimental Protocols

Below are the methodologies for some of the key clinical trials cited in this guide.

Solomkin et al. - Complicated Intra-Abdominal Infections

- Study Design: A prospective, randomized, double-blind, comparative Phase III trial.[2]
- Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.[2][3] The most common diagnosis was perforated or abscessed appendicitis.[2]
- Dosing Regimen:
 - Ertapenem: 1 g once daily, intravenously.[2]
 - Piperacillin-Tazobactam: 3.375 g every 6 hours, intravenously.[2]

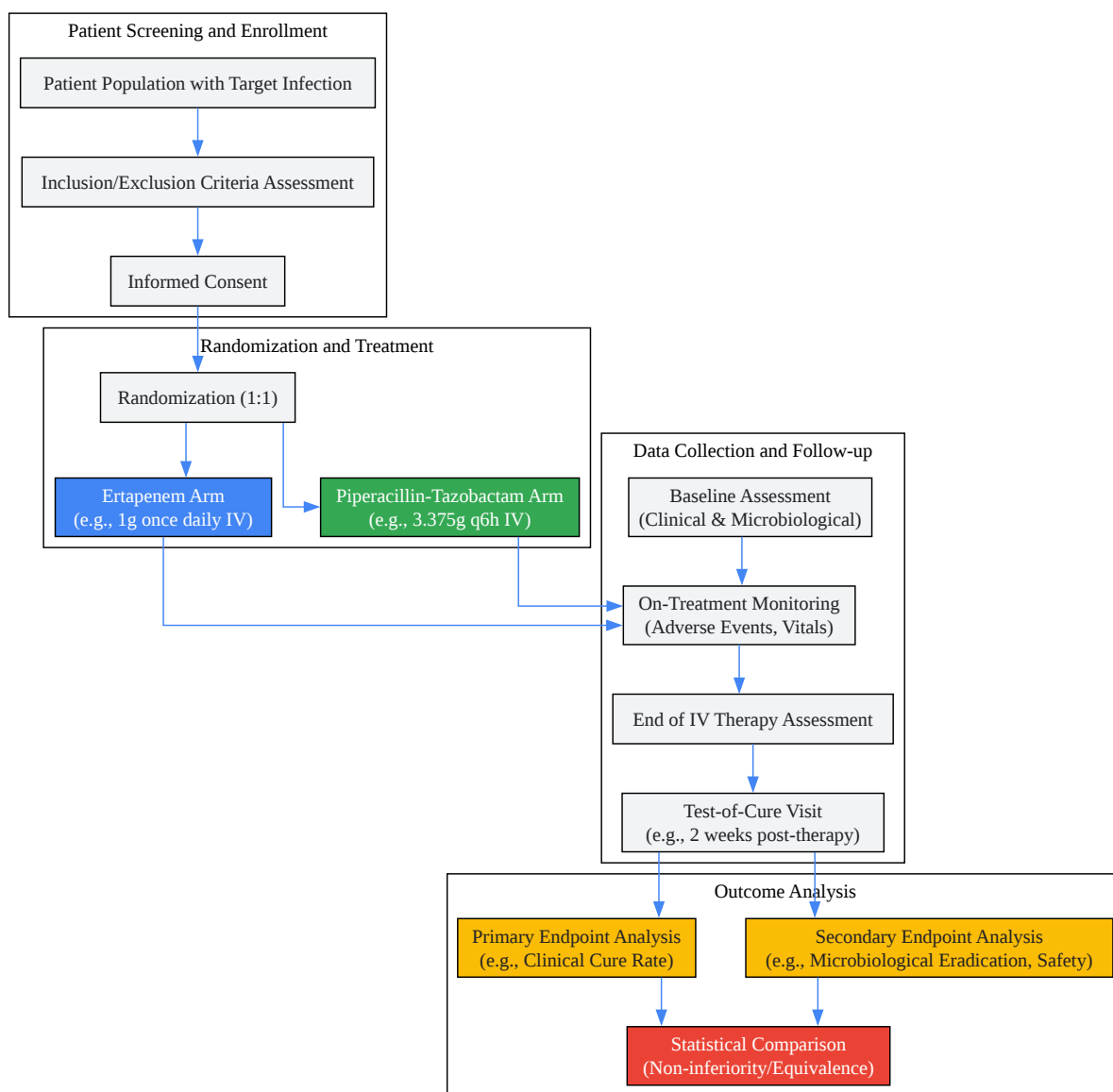
- **Primary Efficacy Endpoint:** The clinical response at the test-of-cure assessment, which occurred 2 weeks after the completion of therapy.[\[3\]](#) Cure was defined as the resolution of signs and symptoms of infection.

SIDESTEP Trial - Diabetic Foot Infections

- **Study Design:** A randomized, double-blind, multicenter trial.[\[7\]](#)
- **Patient Population:** Adults with diabetes and a moderate-to-severe foot infection requiring intravenous antibiotics.[\[7\]](#)
- **Dosing Regimen:**
 - Ertapenem: 1 g once daily, intravenously.[\[7\]](#)
 - Piperacillin-Tazobactam: 3.375 g every 6 hours, intravenously.[\[7\]](#)
 - Both were administered for a minimum of 5 days, with a possible switch to oral amoxicillin/clavulanic acid for up to 23 days.[\[7\]](#)
- **Primary Outcome:** The proportion of patients with a favorable clinical response (cure or improvement) on the day that intravenous antibiotic therapy was discontinued.[\[7\]](#)

Visualizations

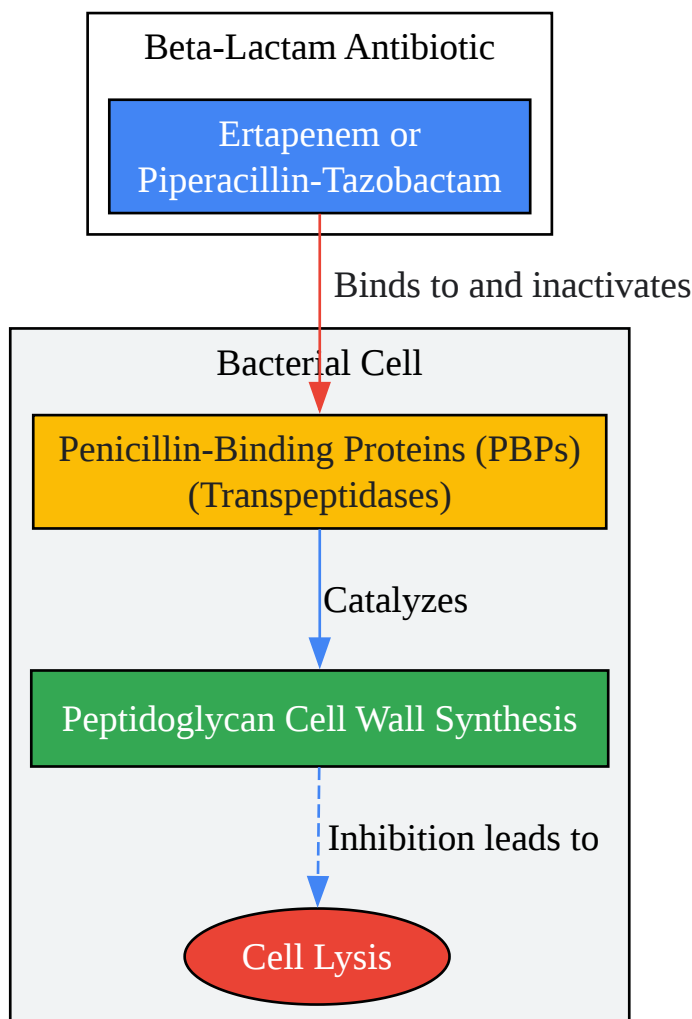
Experimental Workflow of a Comparative Clinical Trial



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Caption: Workflow of a randomized controlled trial comparing Ertapenem and Piperacillin-Tazobactam.

Mechanism of Action of Beta-Lactam Antibiotics



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Caption: Simplified mechanism of action for beta-lactam antibiotics like Ertapenem and Piperacillin-Tazobactam.

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